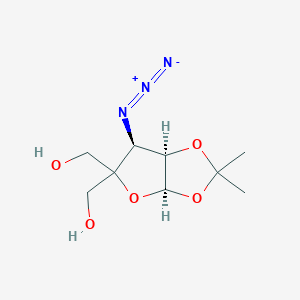
3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-a-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose: is a synthetic carbohydrate derivative that features an azido group at the third carbon, a hydroxymethyl group at the fourth carbon, and an isopropylidene protecting group at the first and second carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection: The hydroxyl groups at the first and second carbons are protected using an isopropylidene group to form 1,2-O-isopropylidene-D-ribofuranose.
Azidation: The hydroxyl group at the third carbon is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Hydroxymethylation: The hydroxyl group at the fourth carbon is introduced through a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large-scale protection of ribose derivatives.
Efficient Azidation: Use of optimized conditions for azidation to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen and Palladium Catalyst: Used for reduction reactions.
Chromium Trioxide: Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the azido group.
Carboxyl Derivatives: Formed through oxidation of the hydroxymethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for antiviral drugs.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in labeling and tracking biological molecules.
Medicine:
Antiviral Therapies:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose involves its conversion to active nucleoside analogues. These analogues can inhibit viral replication by incorporating into viral DNA and causing chain termination. The azido group plays a crucial role in this process by facilitating the formation of reactive intermediates that interact with viral enzymes.
Comparación Con Compuestos Similares
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-β-D-ribofuranose
- 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-α-D-erythro-pentofuranose
Comparison:
- Structural Differences: The position and configuration of the azido and hydroxymethyl groups can vary, leading to differences in reactivity and biological activity.
- Unique Features: 3-Azido-3-deoxy-4-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose is unique due to its specific configuration and protecting groups, which make it particularly suitable for certain synthetic applications.
Propiedades
Fórmula molecular |
C9H15N3O5 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
[(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
Clave InChI |
GUPBGRHABGKBNJ-VQVTYTSYSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |
SMILES canónico |
CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
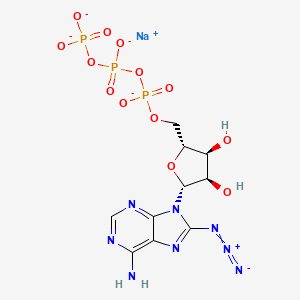
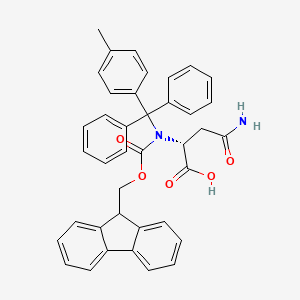
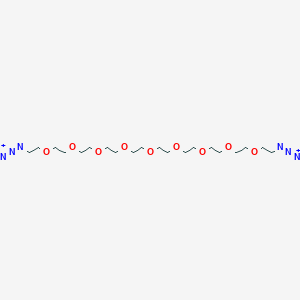
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
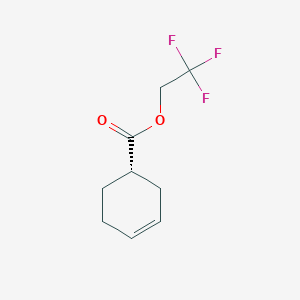

![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![1-Piperidinecarboxylic acid, 3-[[6-chloro-3-[[[(3-fluoro-2-methylphenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B11828868.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
